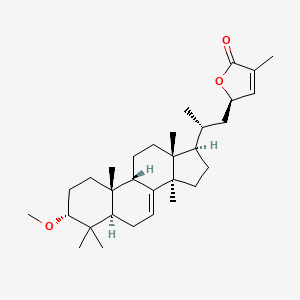
Abieslactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Abieslacton has anti-tumor promoting activity; from several Abies genus.
科学的研究の応用
Anticancer Properties
Abieslactone has been shown to possess significant anticancer properties, particularly against human hepatoma cell lines. Research indicates that it induces cell cycle arrest and apoptosis in these cancer cells. Specifically, studies have demonstrated that:
- Selective Cytotoxicity : this compound exhibits selective cytotoxic effects against HepG2 and SMMC7721 cell lines, leading to reduced cell viability .
- Mechanism of Action : The apoptosis induced by this compound is associated with:
Case Study: HepG2 Cells
In a detailed study involving HepG2 cells:
- The treatment with this compound resulted in mitochondrial pathway activation, characterized by:
- Increased levels of pro-apoptotic protein Bax.
- Decreased levels of anti-apoptotic protein Bcl-2.
- Release of cytochrome c from mitochondria.
- Additionally, reactive oxygen species (ROS) accumulation was noted, which plays a critical role in the apoptotic process by modulating Akt signaling pathways .
Anti-inflammatory Effects
Beyond its anticancer effects, this compound also exhibits anti-inflammatory properties. It has been investigated for its ability to modulate inflammatory pathways:
- Inhibition of Pro-inflammatory Cytokines : Studies suggest that this compound can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various biological systems.
- Potential in Chronic Inflammatory Diseases : Given its mechanism, there is potential for using this compound in treating chronic inflammatory conditions.
Neuroprotective Effects
Recent research has indicated that this compound may also possess neuroprotective properties:
- Protection Against Neurotoxicity : In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage.
- Implications for Neurodegenerative Diseases : These findings suggest potential applications in conditions such as Alzheimer's disease or Parkinson's disease, where oxidative stress plays a significant role.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens:
- Bacterial Inhibition : It has shown effectiveness against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.
- Fungal Activity : Some studies have reported antifungal activity, indicating its broad-spectrum antimicrobial potential.
Applications in Traditional Medicine
Historically, compounds derived from Abies species have been used in traditional medicine systems:
- Use in Herbal Remedies : this compound is often included in herbal formulations aimed at treating respiratory issues and enhancing overall health.
- Cultural Significance : Its use reflects the cultural heritage associated with natural products derived from coniferous trees.
特性
CAS番号 |
33869-93-1 |
|---|---|
分子式 |
C31H48O4 |
分子量 |
468.7 g/mol |
IUPAC名 |
(2R)-2-[(2R)-2-[(3R,5R,9S,10R,13R,14R,17R)-3-methoxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl]-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C31H48O3/c1-19(17-21-18-20(2)27(32)34-21)22-11-15-31(7)24-9-10-25-28(3,4)26(33-8)13-14-29(25,5)23(24)12-16-30(22,31)6/h9,18-19,21-23,25-26H,10-17H2,1-8H3/t19-,21-,22-,23-,25+,26-,29-,30-,31+/m1/s1 |
InChIキー |
AYHUWYQKFAIBIY-YCSGLTLBSA-N |
SMILES |
CC1=CC(OC1=O)CC(C)C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)OC)C)C)C |
異性体SMILES |
CC1=C[C@H](OC1=O)C[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC[C@@H]4C3=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)OC)C)C)C |
正規SMILES |
CC1=CC(OC1=O)CC(C)C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)OC)C)C)C |
外観 |
Solid powder |
Key on ui other cas no. |
38577-26-3 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
23-hydroxy-3-methoxylanosta-7,24-dien-26-oic acid lactone abieslactone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















